![molecular formula C18H20ClNO3 B1525690 Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride CAS No. 1220034-69-4](/img/structure/B1525690.png)
Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride
Overview
Description
Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, also known as BPO-HCl, is a synthetic compound that has been used in a variety of scientific research applications. This compound is a derivative of the benzyl ester of pyrrolidinyloxybenzoic acid (PABA) and is a white, crystalline powder that is soluble in water. BPO-HCl has a molecular weight of 305.8 g/mol and a melting point of 166-168°C.
Scientific Research Applications
Synthesis and Characterization of Aromatic Compound Derivatives
- Studies on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates explore their synthesis, crystal structures, and photophysical properties. These compounds exhibit interesting luminescence efficiencies and could be relevant for material science applications (Sivakumar et al., 2011).
Applications in Organic Synthesis
- Research on selective benzoylation of ribonucleosides for solid phase synthesis of RNA and DNA-RNA mixtures demonstrates the utility of benzoyl derivatives in nucleic acid chemistry, potentially offering insights into the synthesis pathways that might be relevant for Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride (Kempe et al., 1982).
Photocatalytic Degradation Studies
- Investigations into the photocatalytic degradation of pyridine on TiO2 highlight the potential environmental applications of aromatic compounds in water treatment and pollution mitigation, which may indirectly relate to the environmental aspects of handling this compound derivatives (Maillard-Dupuy et al., 1994).
Electrochemical Studies
- The electrochemical polymerization of pyrrole-containing TEMPO side chains and its activity for benzyl alcohol oxidation demonstrate the electrochemical applications of benzyl derivatives. This could provide a framework for understanding the electrochemical properties of this compound (Lu et al., 2014).
properties
IUPAC Name |
benzyl 4-pyrrolidin-3-yloxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3.ClH/c20-18(21-13-14-4-2-1-3-5-14)15-6-8-16(9-7-15)22-17-10-11-19-12-17;/h1-9,17,19H,10-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGHNNUCKURNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220034-69-4 | |
Record name | Benzoic acid, 4-(3-pyrrolidinyloxy)-, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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